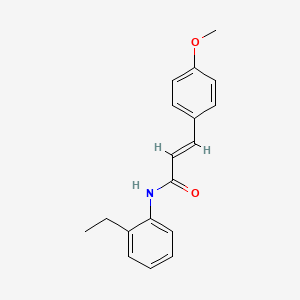

![molecular formula C19H21N5 B5554089 11-{[2-(dimethylamino)ethyl]amino}-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5554089.png)

11-{[2-(dimethylamino)ethyl]amino}-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related benzimidazole compounds typically involves the condensation of benzimidazole derivatives with various keto esters or aminocrotonates in the presence of ammonium acetate. For example, the synthesis of substituted 1-oxo-1H,5H-pyrido[1,2-a]benzimidazole-4-carbonitriles has been reported through the fusion of 1H-benzimidazole-2-acetonitrile with β-keto esters or ethyl β-aminocrotonate, illustrating the method's versatility in generating a wide range of heterocyclic compounds with potential biological activities (Rida et al., 1988).

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives, including 11-{[2-(dimethylamino)ethyl]amino}-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile, is characterized by the presence of fused heterocyclic rings. These compounds are often analyzed using NMR spectroscopy to investigate tautomerism and confirm structural details through spectroscopic data, offering insights into their electronic and spatial configuration which affects their reactivity and properties (Dolzhenko et al., 2006).

Chemical Reactions and Properties

Benzimidazole derivatives engage in a variety of chemical reactions, demonstrating a broad spectrum of chemical properties. For instance, the formation of azido, amino, piperidino, and methoxy derivatives from chloropyrido[1,2-a]benzimidazole-4-carbonitriles showcases the functional group transformation capabilities of these compounds. Such reactions expand the chemical diversity and potential applications of these molecules in different scientific and technological fields (Rida et al., 1988).

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Behavior

- The compound demonstrates versatility in chemical reactions, forming various derivatives through interactions with nitrogen nucleophiles like hydroxylamine, hydrazine, and guanidine. These reactions lead to the formation of isoxazole, pyrazole, and pyrimidine derivatives, showcasing its potential in synthesizing diverse heterocyclic compounds (Bondock, Tarhoni, & Fadda, 2011).

Applications in Heterocyclic Chemistry

- This compound is a key player in the synthesis of benzimidazole condensed ring systems, particularly in the formation of substituted 1-oxo-1H,5H-pyrido[1,2-a]benzimidazole-4-carbonitriles and related derivatives. These processes are essential in the development of new heterocyclic compounds with potential applications in various fields, including pharmaceuticals (Rida et al., 1988).

Role in Novel Compound Formation

- The compound is used in creating new azolo[1,5-a]pyrimidine, benzo[4,5]imidazo[1,2-a]pyrimidine, and various pyridine, pyran, and pyrazole derivatives containing the antipyrine moiety. This highlights its importance in the synthesis of novel compounds with potential applications in drug development and material science (Elmaati, 2002).

Safety and Hazards

Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product . Therefore, the user must take responsibility for confirming the product’s identity and/or purity . Any potential safety and hazards associated with this compound are not specified in the search results.

Eigenschaften

IUPAC Name |

16-[2-(dimethylamino)ethylamino]-1,8-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-2,4,6,8,10,15-hexaene-10-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N5/c1-23(2)11-10-21-18-14-7-5-6-13(14)15(12-20)19-22-16-8-3-4-9-17(16)24(18)19/h3-4,8-9,21H,5-7,10-11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXJVXAIDZJNZJK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCNC1=C2CCCC2=C(C3=NC4=CC=CC=C4N13)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

11-{[2-(dimethylamino)ethyl]amino}-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(1-tert-butyl-5-oxo-3-pyrrolidinyl)carbonyl]-N-methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxamide](/img/structure/B5554007.png)

![2-methyl-4-[(1S*,5R*)-1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl]pyrido[2,3-d]pyrimidine](/img/structure/B5554013.png)

![N-{4-[4-methyl-5-(methylthio)-4H-1,2,4-triazol-3-yl]phenyl}-3-phenylpropanamide](/img/structure/B5554015.png)

![3,5-dichloro-N-{2-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]ethyl}-4-methylbenzamide](/img/structure/B5554026.png)

![6-methyl-2-({4-[(2-methyl-1,3-thiazol-4-yl)methyl]-1-piperazinyl}carbonyl)imidazo[1,2-a]pyridine](/img/structure/B5554036.png)

![4-(1-benzyl-1H-imidazol-2-yl)-1-[(3-ethyl-1H-pyrazol-5-yl)carbonyl]piperidine](/img/structure/B5554042.png)

![2,2'-[4,8-bis[(acetyloxy)imino][1,2,3]triazolo[4,5-f][1,2,3]benzotriazole-2,6(4H,8H)-diyl]diacetamide](/img/structure/B5554071.png)

![2-phenyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine dihydrochloride](/img/structure/B5554100.png)

![4-[(2,5-dimethoxybenzylidene)amino]-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5554104.png)

![4-[(5-methyl-1,3-benzothiazol-2-yl)amino]-4-oxobutanoic acid](/img/structure/B5554111.png)